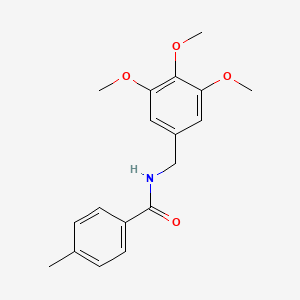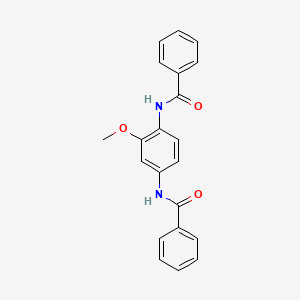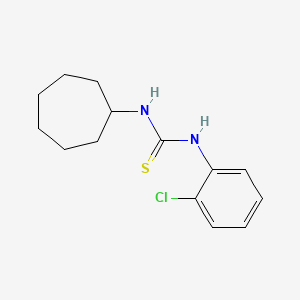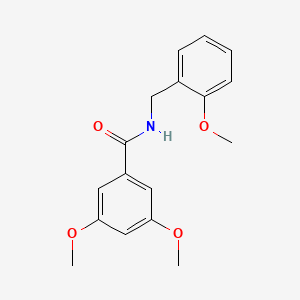
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, also known as AG-14699, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of triazine derivatives and has been shown to exhibit potent inhibitory activity against a range of kinases, including members of the epidermal growth factor receptor (EGFR) family.
Mécanisme D'action
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine exerts its inhibitory effects by binding to the ATP-binding site of the targeted kinases, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation. The compound has been shown to exhibit selectivity for certain kinases, which makes it a promising candidate for targeted therapy.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on kinase activity, this compound has been shown to exhibit anti-inflammatory and anti-diabetic effects. The compound has been shown to reduce the expression of pro-inflammatory cytokines and to improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has several advantages for use in laboratory experiments. The compound exhibits potent inhibitory activity against a range of kinases, which makes it a valuable tool for studying kinase signaling pathways. Additionally, the compound has been shown to exhibit selectivity for certain kinases, which allows for targeted inhibition of specific signaling pathways.
One limitation of this compound is its relatively low aqueous solubility, which can make it difficult to use in certain experimental settings. Additionally, the compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Orientations Futures
There are several potential future directions for research on N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine. One area of interest is the development of more potent and selective inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential biomarkers of response to the compound.
Another potential area of research is the use of this compound in combination with other targeted therapies for the treatment of cancer and other diseases. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves a multi-step process that includes the reaction of 4-fluoroaniline with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. The resulting product is then reacted with cyanogen bromide to yield the intermediate 4-(trifluoromethyl)phenyl isocyanate. This intermediate is subsequently reacted with guanidine to form the final product, this compound.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The compound has been shown to exhibit potent inhibitory activity against a range of kinases, including members of the EGFR family, which are known to play a critical role in tumor growth and progression.
Propriétés
IUPAC Name |
2-N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N5/c11-5-1-3-6(4-2-5)16-9-18-7(10(12,13)14)17-8(15)19-9/h1-4H,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGGORMFDCFILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide](/img/structure/B5777630.png)
![methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)

![1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777646.png)
![2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)


![3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)

![3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5777688.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)
![2-[methyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5777709.png)
